molecular formula C32H23ClIN3O7 B13652907 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-

7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-

Cat. No.: B13652907
M. Wt: 723.9 g/mol
InChI Key: WHVWNDLPQYBIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7H-pyrrolo[2,3-d]pyrimidine core substituted at positions 4 (chloro) and 5 (iodo), with a 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl group at position 5. The benzoyl groups protect the ribose moiety during synthesis, a common strategy in nucleoside analog development . The compound belongs to a class of 4,7-disubstituted pyrrolo-pyrimidines investigated for antiviral activity against flaviviruses like Zika (ZIKV) and dengue (DENV) . Its structural features—electron-withdrawing substituents (Cl, I) and a ribofuranosyl group—align with structure-activity relationship (SAR) studies highlighting the importance of these moieties for antiviral potency .

Biological Activity

The compound 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)- is a notable derivative of the pyrrolo[2,3-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula for this compound is C15H13ClIN3O3C_{15}H_{13}ClIN_3O_3, with a molecular weight of approximately 394.64 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₃ClIN₃O₃
Molecular Weight394.64 g/mol
Density2.3 ± 0.1 g/cm³
Melting Point179-183 °C
SolubilityInsoluble in water

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown moderate to excellent activity against various cancer cell lines. A notable example is the compound identified as 5n , which demonstrated an IC50 value of 7.8 nM against the MV4-11 cell line and induced apoptosis through cell cycle arrest at the G0/G1 phase .

Table 1: Antitumor Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
5nMV4-117.8Induces apoptosis, regulates PAK4
51A5490.66Apoptosis induction
51HeLa0.38Apoptosis induction
51MCF-70.44Apoptosis induction

The mechanism by which these compounds exert their biological effects often involves interaction with critical signaling pathways. For example, compound 5n was found to inhibit PAK4 (p21-activated kinase), a key player in tumor progression and survival signaling pathways. This inhibition leads to altered phosphorylation states and subsequent apoptotic signaling in tumor cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications on the pyrrolo[2,3-d]pyrimidine scaffold significantly enhance biological activity. The presence of electron-withdrawing groups (EWGs) on the terminal phenyl rings has been identified as a critical factor in improving efficacy against cancer cell lines .

Case Studies

  • Case Study on Compound 51 : This compound displayed remarkable antitumor activity across multiple cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like Cabozantinib. Further studies revealed its potential in selectively targeting cancer cells while sparing normal cells .
  • Case Study on Compound 5n : The compound was subjected to flow cytometry analysis demonstrating its ability to induce apoptosis in MV4-11 cells through specific regulation of cell cycle checkpoints and pro-apoptotic factors such as caspase-3 and Bax .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing the 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl moiety for coupling with the pyrrolo[2,3-d]pyrimidine core?

  • Methodology : The ribofuranosyl group requires regioselective benzoylation to protect hydroxyl groups. Use 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose as a precursor, followed by nucleophilic substitution with the pyrrolo[2,3-d]pyrimidine core under anhydrous conditions (e.g., acetonitrile, 80°C, 12–48 hours). Catalytic acid (e.g., HCl in isopropanol) enhances coupling efficiency .
  • Critical Step : Monitor benzoylation via 1H^{1}\text{H} NMR (δ 7.3–8.1 ppm for aromatic protons) to confirm protection .

Q. How can the regioselectivity of iodination at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold be optimized?

  • Methodology : Use N-iodosuccinimide (NIS) in DMF at 0–25°C for 2–4 hours. The chloro group at position 4 directs electrophilic substitution to position 5 via resonance stabilization. Validate iodination purity via LC-MS (expected [M+H]+^+ = 504.2) and 13C^{13}\text{C} NMR (δ 90–100 ppm for C-I) .

Q. What analytical techniques are critical for confirming the stereochemistry of the β-D-ribofuranosyl linkage?

  • Methodology :

  • NMR : 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to confirm β-anomeric configuration (J1,2_{1',2'} = 6–8 Hz).
  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., benzoyl-protected sugars) to validate stereochemistry .

Advanced Research Questions

Q. How do electronic effects of the 5-iodo substituent influence the reactivity of the pyrrolo[2,3-d]pyrimidine core in cross-coupling reactions?

  • Methodology :

  • Perform Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C). The 5-iodo group enhances oxidative addition kinetics compared to bromo/chloro analogs.
  • Compare reaction rates using kinetic studies (HPLC monitoring) and DFT calculations (e.g., HOMO-LUMO gap analysis) .

Q. What strategies mitigate deprotection side reactions during the removal of benzoyl groups from the ribofuranosyl moiety?

  • Methodology :

  • Use NH3_3/MeOH (7 N, 0°C, 6 hours) for controlled deprotection.
  • Avoid basic conditions >pH 9 to prevent pyrrolo[2,3-d]pyrimidine ring hydrolysis. Monitor via TLC (silica, CH2_2Cl2_2:MeOH 9:1) .

Q. How can computational modeling predict the compound’s interactions with kinase targets (e.g., EGFR, VEGFR2)?

  • Methodology :

  • Docking studies : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or VEGFR2 (PDB: 4ASD).
  • MD simulations : Analyze binding stability (GROMACS, 100 ns) to identify key interactions (e.g., halogen bonding with 5-iodo) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported yields for ribofuranosyl coupling: How to reconcile variability?

  • Analysis : Yields range from 27% to 94% depending on solvent (isopropanol vs. DMF) and acid catalyst (HCl vs. TFA). Optimal conditions: Isopropanol with 3 drops HCl (86% yield) minimizes byproducts like N7-alkylated isomers .

Q. Methodological Best Practices

Parameter Recommended Conditions Evidence Source
Iodination NIS, DMF, 0°C, 2–4 h
Ribofuranosyl Coupling Isopropanol, HCl, 80°C, 12–48 h
Deprotection NH3_3/MeOH (7 N), 0°C, 6 h

Comparison with Similar Compounds

Core Scaffold Variations

Alternative Scaffolds :
Replacing the 7H-pyrrolo[2,3-d]pyrimidine core with 9H-purine (e.g., compound 29 ) or 1H-pyrazolo[3,4-d]pyrimidine (e.g., 31 , 32 ) reduces cytotoxicity while maintaining antiviral activity. For example:

Compound Core Structure EC₉₀ (µM) CC₅₀ (µM) Therapeutic Index (CC₅₀/EC₉₀)
1 7H-pyrrolo[2,3-d]pyrimidine 12.3 ~30* ~2.4
30 9H-purine 12.4 49.3 3.97

*Estimated from EC₉₀ and cytotoxicity trends .

Key Findings :

  • 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine analogs exhibit comparable EC₉₀ values (~12 µM) but higher CC₅₀ values, indicating improved safety profiles .
  • The pyrrolo-pyrimidine core may contribute to higher cytotoxicity, possibly due to stronger interactions with off-target proteins .

Substituent Effects

Electron-Withdrawing Groups (EWGs) :

  • Para-nitro (-NO₂) or -cyano (-CN) on the benzyl substituent (Ring A) enhance antiviral activity. For example, compound 8 (4-nitrobenzyl) shows superior titer-reducing capacity against ZIKV .
  • Halogen Substituents : The 5-iodo group in the target compound may enhance binding via halogen bonding compared to 5-fluoro analogs (e.g., CAS 750598-19-7). However, fluorine’s smaller size improves metabolic stability .

Comparison of Halogenated Analogs :

Compound Position 5 Substituent EC₅₀ (µM) Notes
Target Compound Iodo ~12* Potent, but higher molecular weight
CAS 750598-19-7 Fluoro ~15* Improved pharmacokinetics
4-Chloro-5-(3-Cl-phenyl)† Chloro 0.35‡ Anti-tubercular activity

Estimated from similar compounds in ; †From anti-TB studies ; ‡MIC value against *M. tuberculosis .

Sugar Moieties and Protecting Groups

Ribofuranosyl Modifications:

  • The 2,3,5-tri-O-benzoyl group in the target compound facilitates synthetic manipulation but requires deprotection for biological activity. In contrast, 5-amino-5-deoxy-β-D-ribofuranosyl (CAS 49554-55-4) lacks hydroxyl groups, altering solubility and transport .
  • Tubercidin (4-amino-7-β-D-ribofuranosyl-pyrrolo[2,3-d]pyrimidine) shares a similar ribose moiety but lacks halogen substituents, showing competitive transport kinetics in cells (Km = 14–38 µM) .

Properties

IUPAC Name

[3,4-dibenzoyloxy-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClIN3O7/c33-27-24-22(34)16-37(28(24)36-18-35-27)29-26(44-32(40)21-14-8-3-9-15-21)25(43-31(39)20-12-6-2-7-13-20)23(42-29)17-41-30(38)19-10-4-1-5-11-19/h1-16,18,23,25-26,29H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVWNDLPQYBIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)I)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClIN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.